XLogP3 and CNS Penetration Advantage
The target compound exhibits an XLogP3 of 1.3, which is 0.2 units lower than the ethyl ester analog (XLogP3 1.5) and significantly distinct from the N1-methyl analog (predicted XLogP3 ~1.0) [1][2]. This intermediate lipophilicity is associated with optimal CNS penetration (logP 1–3 range), while the N1-ethyl group provides the necessary hydrophobic character for enzyme binding pocket occupancy without exceeding desirable permeability thresholds [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Ethyl 2-amino-1H-benzimidazole-5-carboxylate (XLogP3 1.5); 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid (predicted XLogP3 ~1.0) |
| Quantified Difference | ΔXLogP3 = -0.2 vs. ethyl ester; ΔXLogP3 ≈ +0.3 vs. N1-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A logP difference of 0.3–0.5 units can translate to a 3–5 fold change in membrane permeability, directly influencing cellular potency and bioavailability, making the ethyl substituent critical for CNS-active programs.
- [1] PubChem Compound Summary for CID 71757586, 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71757586 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 146918, 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/146918 (accessed April 2026). View Source
